N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide
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Overview
Description
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, phenyl groups, and cyclohexanecarboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4,6-dihydrazineyl-2-phenylpyrimidine through a nucleophilic substitution reaction. This intermediate is then subjected to a condensation reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol, followed by refluxing at 78°C. The resulting product is purified by column chromatography using a petroleum ether and ethyl acetate mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. These interactions can modulate various biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Known for its intense emission properties and used in OLEDs.
3,3′-((1E,1′E)-(2,4,6-trinitro-1,3-phenylene)bis(ethane-2,1-diyl))bis(2,4,6-trinitrophenol):
Uniqueness
N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide stands out due to its combination of structural features, which confer unique electronic and photophysical properties. These attributes make it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C36H38N4O2 |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N-[3-[6-[3-(cyclohexanecarbonylamino)phenyl]-2-phenylpyrimidin-4-yl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C36H38N4O2/c41-35(26-14-6-2-7-15-26)37-30-20-10-18-28(22-30)32-24-33(40-34(39-32)25-12-4-1-5-13-25)29-19-11-21-31(23-29)38-36(42)27-16-8-3-9-17-27/h1,4-5,10-13,18-24,26-27H,2-3,6-9,14-17H2,(H,37,41)(H,38,42) |
InChI Key |
UWROBCNWGGDTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)NC(=O)C6CCCCC6 |
Origin of Product |
United States |
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